molecular formula C5H9F3N2O B1479173 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1849279-89-5

1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B1479173
CAS RN: 1849279-89-5
M. Wt: 170.13 g/mol
InChI Key: OLSPMPKCJWZWPO-UHFFFAOYSA-N
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Description

1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies . One involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The other involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular formula of 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is C5H9F3N2O . Its average mass is 170.133 Da and its monoisotopic mass is 170.066696 Da .


Chemical Reactions Analysis

The pyrrolidine ring in 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

  • Pyrrole derivatives like 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol are fundamental in biological molecules such as heme and chlorophyll. They are often prepared by condensation of amines with carbonyl-containing compounds and have applications in the synthesis of hydroxypyrroles, pyrrolines, and pyrrolidines. These derivatives find usage in the creation of polypyrroles, which are known for their stable, flexible, electrically conducting films, and as intermediates in various chemical reactions (Anderson & Liu, 2000).

Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrrolidines

  • The asymmetric synthesis of functionalized pyrrolidine derivatives with trifluoromethyl groups has been developed using organocatalytic domino Michael/Mannich [3+2] cycloaddition. This provides a scalable method to produce trifluoromethylated pyrrolidines with potential medical value (Zhi et al., 2016).

Effect of Bronsted Acids and Bases, and Lewis Acid on Reaction of Amines

  • Studies have shown how Bronsted acids and bases, and Lewis acids like Sn(2+), affect the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones. This research contributes to understanding the formation of various regioisomeric products, which is significant in the synthesis of related pyrrolidine derivatives (De Rosa et al., 2015).

Synthesis and Analysis of Influenza Neuraminidase Inhibitors

  • The compound has been instrumental in the synthesis of influenza neuraminidase inhibitors. These studies highlight the compound's role in the development of potent antiviral agents, demonstrating its importance in medicinal chemistry (Wang et al., 2001).

Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions

  • Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed for constructing functionalized pyrrolidines. This method is significant in the synthesis of pharmaceutical candidates and natural compounds containing pyrrolidine rings (En et al., 2014).

Cu-Catalyzed Asymmetric Defluoroalkylation and Cycloaddition

  • The copper-catalyzed defluoroalkylation and cycloaddition of trifluoropropene has been used to prepare chiral fluorinated amino esters and pyrrolidines. This highlights the compound's role in generating enantioenriched fluorinated building blocks for synthetic chemistry (Wang et al., 2022).

Mechanism of Action

properties

IUPAC Name

1-amino-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c6-5(7,8)4(11)1-2-10(9)3-4/h11H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSPMPKCJWZWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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